2-Hydroxy-2-(p-tolyl)propanoic acid, also known as 2-(4-methylphenyl)propanoic acid, is a chemical compound with the molecular formula and a molecular weight of approximately 180.20 g/mol. This compound features a hydroxyl group and a carboxylic acid functional group, making it a member of the hydroxy acids. Its structure includes a p-tolyl group (a para-methylphenyl group) attached to a propanoic acid backbone, which contributes to its unique properties and potential applications in various fields, including pharmaceuticals and organic synthesis .
These reactions highlight its versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.
Research indicates that 2-Hydroxy-2-(p-tolyl)propanoic acid exhibits biological activity relevant in pharmacology. Its structure is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs), which suggests potential anti-inflammatory properties. Additionally, studies have shown that it may act as an impurity in ibuprofen formulations, indicating its relevance in drug metabolism and efficacy .
Several methods exist for synthesizing 2-Hydroxy-2-(p-tolyl)propanoic acid:
These methods reflect its accessibility for research and industrial applications.
2-Hydroxy-2-(p-tolyl)propanoic acid has several applications:
Interaction studies involving 2-Hydroxy-2-(p-tolyl)propanoic acid often focus on its behavior in biological systems. It has been studied for its interactions with enzymes involved in drug metabolism, particularly cytochrome P450 enzymes. Understanding these interactions is crucial for predicting how this compound may affect the pharmacokinetics of other drugs when co-administered.
Several compounds share structural similarities with 2-Hydroxy-2-(p-tolyl)propanoic acid. Here are some notable examples:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Ibuprofen | C13H18O2 | A well-known NSAID with significant analgesic effects. |
2-Hydroxy-3-(p-tolyl)propanoic acid | C10H12O3 | Contains an additional hydroxyl group; potential for different reactivity. |
4-Methylbenzoic Acid | C8H8O2 | Lacks the propanoic structure; used in various chemical syntheses. |
The uniqueness of 2-Hydroxy-2-(p-tolyl)propanoic acid lies in its specific arrangement of functional groups that confer distinct chemical reactivity and biological activity compared to these similar compounds.
2-Hydroxy-2-(p-tolyl)propanoic acid (CAS: 70589-40-1) is a hydroxy-substituted arylpropanoic acid with systematic IUPAC name 2-hydroxy-2-(4-methylphenyl)propanoic acid. Common synonyms include 2-(4-methylphenyl)-2-hydroxypropanoic acid and α-hydroxy-p-tolylpropionic acid. Its molecular formula is C₁₀H₁₂O₃, distinguishing it from non-hydroxylated analogs like 2-(p-tolyl)propanoic acid (C₁₀H₁₂O₂). The compound is registered in databases such as PubChem (CID: 155520) and is recognized as a key impurity in ibuprofen synthesis.
The molecule features a propanoic acid backbone with a hydroxyl (-OH) and a p-tolyl (4-methylphenyl) group attached to the second carbon (Figure 1). This configuration creates a chiral center, yielding enantiomers like the (2R)-form (CAS: 56031-84-6). The molecular weight is 180.20 g/mol, with a density of 1.1 g/cm³. Spectroscopic data confirm the planar aromatic ring and hydrogen-bonding interactions between the hydroxyl and carboxylic acid groups.
Table 1: Key Structural Properties
Property | Value |
---|---|
Molecular Formula | C₁₀H₁₂O₃ |
Molecular Weight | 180.20 g/mol |
CAS Number | 70589-40-1 |
Chiral Centers | 1 (C2) |
Hydrogen Bond Donors | 2 (-OH, -COOH) |
First synthesized in the late 20th century, 2-hydroxy-2-(p-tolyl)propanoic acid emerged as a byproduct in NSAID manufacturing. Early isolation methods involved reduction of α-keto precursors using sodium amalgam or catalytic hydrogenation. Asymmetric synthesis routes, such as rhodium-catalyzed hydrogenation, were later developed to produce enantiopure forms. Its structural elucidation via X-ray crystallography and NMR solidified its role in stereochemical studies.
The compound’s bifunctional groups make it a versatile intermediate in synthesizing chiral pharmaceuticals. Biochemically, it interacts with cyclooxygenase (COX) enzymes, mirroring NSAID mechanisms. Its hydroxyl group enhances polarity, influencing metabolic pathways and drug-receptor binding.
Route 1: Catalytic Hydrogenation
α-Keto-p-tolylpropanoic acid undergoes asymmetric hydrogenation using Rh(I) catalysts, yielding enantiomeric excesses up to 72%.
Route 2: Epoxidation and Hydrolysis
Epoxidation of α-methylstyrene derivatives with mCPBA, followed by acid-catalyzed ring-opening, produces racemic mixtures.
Route 3: Enzymatic Resolution
Lipase-mediated hydrolysis of ester precursors separates (R)- and (S)-enantiomers.
Table 2: Comparison of Synthetic Methods
Method | Yield (%) | Enantioselectivity | Scalability |
---|---|---|---|
Rhodium Catalysis | 85–90 | High (72% ee) | Moderate |
Epoxidation-Hydrolysis | 70–75 | None | High |
Enzymatic Resolution | 60–65 | High (>90% ee) | Low |
Large-scale production favors epoxidation-hydrolysis due to cost-effectiveness. Pharmaceutical-grade material requires enantiopure forms, achieved via chiral chromatography or recrystallization.
Mass Spectrometry: Base peak at m/z 180 (M⁺), fragments at m/z 162 (-H₂O) and 121 (Ar-CO).
X-ray Diffraction: Orthorhombic crystal system, space group P2₁2₁2₁.
Compound | Structure | Key Differences |
---|---|---|
Ibuprofen | CH₃ substitution on phenyl | Lacks hydroxyl group |
2-Phenylpropionic Acid | No methyl or hydroxyl groups | Lower molecular weight |
The hydroxyl group increases nucleophilicity at C2 compared to 2-(p-tolyl)propanoic acid, enabling lactonization.
Hydrogen bonding between -OH and -COOH stabilizes the crystal lattice, raising the melting point vs. non-hydroxylated analogs.